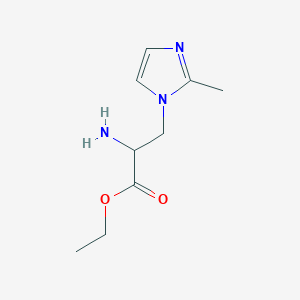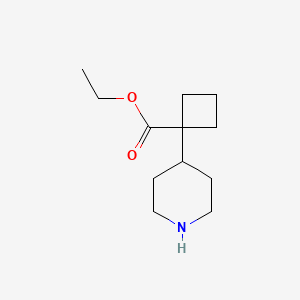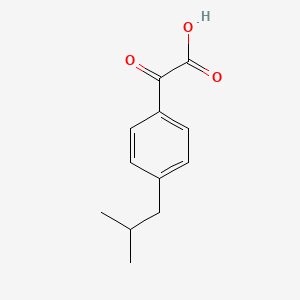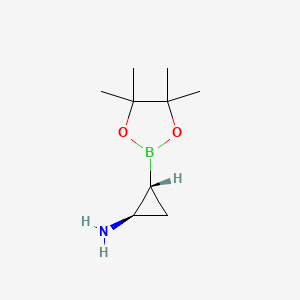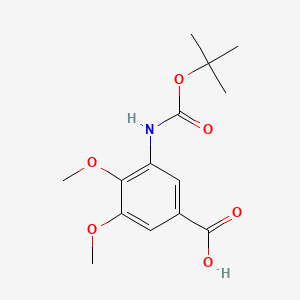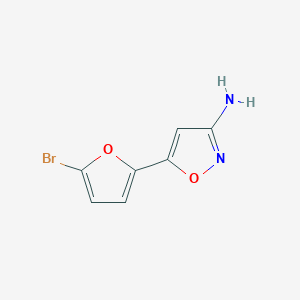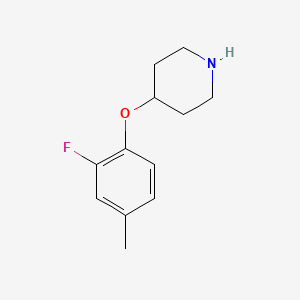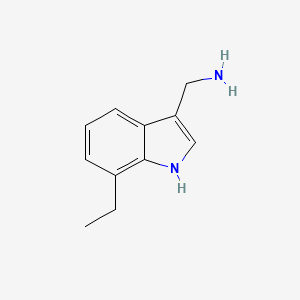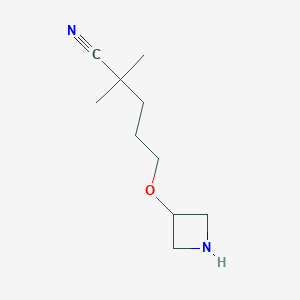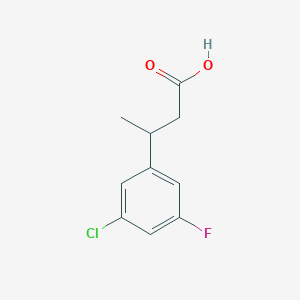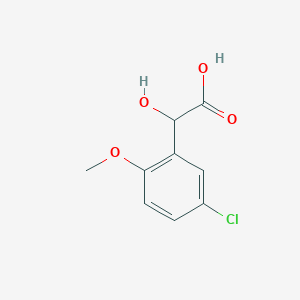
3-(4-Cyclopropylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyclopropylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-cyclopropylphenyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities . The addition of a cyclopropylphenyl group enhances its chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyclopropylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of primary amines with diols, catalyzed by iridium complexes . Another method includes the use of 1,3-dipolar cycloaddition reactions between nitrones and olefins . These reactions typically require mild conditions and provide good yields.
Industrial Production Methods: Industrial production often utilizes gas-phase catalytic methods. For instance, tetrahydrofuran and ammonia can be used as raw materials under high-temperature conditions with solid acid catalysts to produce pyrrolidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Cyclopropylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-(4-Cyclopropylphenyl)pyrrolidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Cyclopropylphenyl)pyrrolidine involves its interaction with specific molecular targets. It can bind to enantioselective proteins, influencing their activity and leading to various biological effects . The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Pyrrolizidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrole: A five-membered aromatic ring with nitrogen, used in medicinal chemistry.
Cyclopropylphenyl derivatives: Compounds with a cyclopropylphenyl group, known for their unique chemical properties.
Uniqueness: 3-(4-Cyclopropylphenyl)pyrrolidine stands out due to its combination of a pyrrolidine ring and a cyclopropylphenyl group, which enhances its chemical stability and biological activity .
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(4-cyclopropylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-2-10(1)11-3-5-12(6-4-11)13-7-8-14-9-13/h3-6,10,13-14H,1-2,7-9H2 |
InChI Key |
ARESOPXQUQRKRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


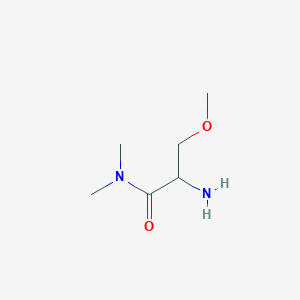
![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
